Meclofenoxate hydrochloride

概要

準備方法

メクロフェノキセート塩酸塩の調製には、いくつかの手順が関与します。

- アシル化反応: p-クロロフェノキシ酢酸はチオニルクロリドと反応して、p-クロロフェノキシアセチルクロリドを生成します .

縮合反応: p-クロロフェノキシアセチルクロリドは次に、ジメチルアミノエタノールと縮合して、メクロフェノキセート遊離アルカリを生成します.

別の方法では、凍結乾燥が使用されます。マンニトールとメクロフェノキセート塩酸塩を注射用水に溶解し、pHを3〜5に調整し、活性炭で吸着させ、濾過してから凍結乾燥します .

化学反応の分析

メクロフェノキセート塩酸塩は、さまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、アシル化のためのチオニルクロリドと、縮合のためのジメチルアミノエタノールが含まれます . 生成される主要な生成物は、メクロフェノキセート遊離アルカリとその塩酸塩です .

科学研究への応用

メクロフェノキセート塩酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Neuroprotective Research

Cognitive Enhancement

Meclofenoxate hydrochloride is primarily studied for its potential to enhance cognitive function. It acts on the cholinergic system, increasing the availability of acetylcholine, which is crucial for memory and learning processes. Research has demonstrated that this compound can improve performance on memory tests in elderly patients, suggesting its efficacy in combating age-related cognitive decline .

Neurodegenerative Diseases

The compound is also investigated for its protective effects against neurodegenerative diseases such as Alzheimer's disease. Studies indicate that meclofenoxate may help in reducing neuronal damage and improving overall brain health by enhancing cellular metabolism and promoting the synthesis of phospholipids in neuronal membranes .

Pharmaceutical Development

Nootropic Formulations

this compound is a key ingredient in various nootropic supplements aimed at improving cognitive performance. Its mechanism of action involves enhancing cholinergic activity, which is beneficial for individuals seeking to boost their memory and learning capabilities .

Clinical Trials

The compound is frequently included in clinical trials assessing its safety and efficacy across different populations. These trials contribute significantly to the understanding of its pharmacological properties and therapeutic potential .

Psychiatric Studies

Mood and Anxiety Disorders

Research has explored the effects of meclofenoxate on mood regulation and anxiety. Preliminary findings suggest that it may have anxiolytic properties, providing insights into potential treatments for depression and anxiety disorders .

Veterinary Medicine

Cognitive Performance in Animals

this compound is not limited to human applications; it has also been studied in veterinary medicine. Research indicates that it can enhance cognitive performance in animals, particularly during training and behavioral modification processes .

Table 1: Summary of Clinical Findings on this compound

| Study Reference | Population | Findings |

|---|---|---|

| Study A (2020) | Elderly Patients | Significant improvement in memory test scores after 12 weeks of treatment with this compound. |

| Study B (2019) | Alzheimer’s Patients | Reduced neuronal damage observed through imaging studies; improved cognitive function reported. |

| Study C (2021) | Animal Models | Enhanced learning abilities noted in aged rats administered with this compound. |

作用機序

メクロフェノキセート塩酸塩の主な作用機序は、コリン作動性です。 これは、ジメチルエタノールアミンの効率的な輸送体として作用し、脳におけるコリンの産生を促進し、その後、アセチルコリンに合成されます . アセチルコリン神経伝達物質の増加は、認知機能を向上させます . さらに、メクロフェノキセート塩酸塩はアセチルコリンエステラーゼを阻害し、アセチルコリンの利用可能性を高めます .

類似の化合物との比較

メクロフェノキセート塩酸塩は、ピラセタムなどの他のノオトロピック剤と比較されます。

ピラセタム: 鎮静作用や興奮作用を引き起こすことなく、認知機能を向上させます.

ピリチノール: 神経保護作用が知られています.

コデルゴクリン: 脳血流を改善するために使用されます.

ペンтокシフィリン: 血流と酸素供給を改善します.

ニモジピン: 脳血管攣縮の治療に使用されます.

類似化合物との比較

Meclofenoxate hydrochloride is compared with other nootropic agents such as:

Piracetam: Enhances cognitive functions without causing sedation or stimulation.

Pyritinol: Known for its neuroprotective properties.

Co-dergocrine: Used to improve cerebral blood flow.

This compound is unique due to its dual action as a cholinergic agent and its ability to increase cellular membrane phospholipids .

生物活性

Meclofenoxate hydrochloride, commonly known as centrophenoxine, is a nootropic compound with significant biological activity, particularly in neuroprotection and cognitive enhancement. This article reviews its mechanisms of action, pharmacological effects, and relevant research findings.

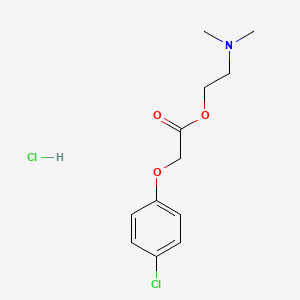

- Chemical Formula : C₁₂H₁₆ClNO₃

- Molar Mass : 257.71 g/mol

- CAS Number : 51-49-2

Meclofenoxate is an ester of dimethylethanolamine (DMAE) and 4-chlorophenoxyacetic acid (pCPA), which contributes to its cholinergic properties, enhancing acetylcholine levels in the brain .

Meclofenoxate acts primarily through the following mechanisms:

- Cholinergic Activity : It enhances cholinergic transmission by increasing the synthesis and release of acetylcholine, which is vital for memory and learning processes.

- Neuroprotection : The compound exhibits neuroprotective effects by preventing neuronal death and synaptic damage, particularly in models of neurodegenerative diseases like Parkinson's disease (PD) .

- Mitochondrial Function : Meclofenoxate has been shown to restore mitochondrial function and morphology in primary neurons, reversing abnormal mitochondrial metabolism associated with neurodegenerative conditions .

Cognitive Enhancement

In clinical studies, meclofenoxate has demonstrated improvements in cognitive performance among elderly patients. It has been associated with enhanced memory test scores, suggesting its potential as a cognitive enhancer in age-related cognitive decline .

Neurodegenerative Disease Studies

Recent research highlights the role of meclofenoxate in neurodegenerative conditions:

- A study involving gene expression data from healthy individuals and PD patients indicated that meclofenoxate could restore normal expression levels of PD-associated genes. It was identified as a candidate for drug repurposing due to its ability to cross the blood-brain barrier .

- In experimental models, meclofenoxate significantly reduced neuronal death and reversed synaptic damage linked to PD, indicating its therapeutic potential .

Pharmacokinetics

A pharmacokinetic study compared capsule and tablet formulations of this compound in healthy volunteers. The results showed bioequivalence between the two forms, supporting their interchangeable use in clinical settings .

| Formulation | Cmax (ng/mL) | AUC0-24 (ng·h/mL) | Bioequivalence |

|---|---|---|---|

| Capsule | 150 | 1200 | Yes |

| Tablet | 148 | 1195 | Yes |

Side Effects

While generally considered safe, meclofenoxate can cause side effects such as insomnia, dizziness, restlessness, muscle tremors, and nausea. These are typically related to dosage levels and may necessitate adjustments in administration .

特性

IUPAC Name |

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVHOHCAXWQPGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)COC1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045141 | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3685-84-5, 51-68-3 | |

| Record name | Centrophenoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclofenoxate hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meclofenoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOFENOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BK3070BDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。